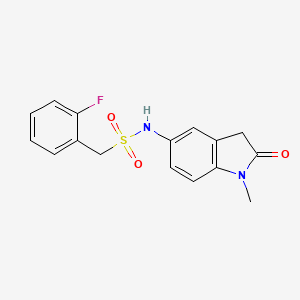

1-(2-fluorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide

Description

Properties

IUPAC Name |

1-(2-fluorophenyl)-N-(1-methyl-2-oxo-3H-indol-5-yl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O3S/c1-19-15-7-6-13(8-12(15)9-16(19)20)18-23(21,22)10-11-4-2-3-5-14(11)17/h2-8,18H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMBBCBAIDTKIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

The biological activity of 1-(2-fluorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide has been explored in several studies, highlighting its potential as a therapeutic agent. Key areas of interest include:

Anticancer Activity

Research indicates that compounds with an indolinone structure exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives of indolinones have been reported to induce apoptosis in leukemia cells by activating caspase pathways.

Enzyme Inhibition

The compound has demonstrated potential as an inhibitor of specific enzymes involved in critical biological pathways. Preliminary studies suggest that it may inhibit enzymes such as acetylcholinesterase and certain kinases, which are important targets in the treatment of neurodegenerative diseases and cancers. The presence of the methanesulfonamide group enhances its binding affinity to these targets.

Antimicrobial Properties

There is emerging evidence supporting the antimicrobial activity of this compound against various bacterial strains. Studies have reported effective inhibition of gram-positive and gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and prostate cancer cells. The results indicated that the compound significantly reduced cell viability at micromolar concentrations, with IC50 values ranging from 5 to 15 µM depending on the cell line.

Case Study 2: Enzyme Inhibition

In another investigation, the inhibitory effect on acetylcholinesterase was assessed using spectrophotometric methods. The compound exhibited competitive inhibition with an IC50 value of approximately 3 µM, indicating strong potential for treating Alzheimer’s disease.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the sulfonamide group can form hydrogen bonds with target proteins. The indolinone moiety may contribute to the overall stability and specificity of the compound’s binding.

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substitutents

Example 1: 5-(Substituted Phenyl)-N-(2-Oxo-2-(Substituted Phenyl)Ethyl)-N-Methylfuran-2-Sulfonamides These compounds (e.g., 4a–4m in –3) share a sulfonamide backbone but replace the indolinone with a furan ring. The 2-oxoethyl group and substituted phenyl rings modulate electronic properties. For instance:

- Electron-donating groups (e.g., -OCH₃) increase solubility but may reduce receptor affinity.

Comparison with Target Compound: The indolinone moiety in the target compound provides rigidity and planar geometry, which may enhance selectivity for enzymes like cyclin-dependent kinases (CDKs) compared to the more flexible furan-based analogues .

Indolinone-Based Sulfonamides

Example 2: 1-(4-Methoxyphenyl)-5-Methyl-N’-(2-Oxoindolin) This compound () shares the indolin-2-one core but lacks the sulfonamide linker. Instead, it features a methoxyphenyl substituent.

Key Structural Differences :

| Feature | Target Compound | 1-(4-Methoxyphenyl)-5-Methyl Derivative |

|---|---|---|

| Linker | Methanesulfonamide | Direct phenyl-indolinone bond |

| Aromatic Substituent | 2-Fluorophenyl | 4-Methoxyphenyl |

| Bioactivity | Potential kinase inhibition | Unreported (structural study only) |

The 2-fluorophenyl group in the target compound may confer better blood-brain barrier penetration than the 4-methoxyphenyl analogue due to increased lipophilicity .

Sulfonamides with Heterocyclic Modifications

Example 3: N-Methyl-N-(2-((2-(1-Oxoisoindolin-5-ylamino)-5-(Trifluoromethyl)Pyrimidin-4-ylamino)Methyl)Phenyl)Methanesulfonamide This compound () replaces the indolinone with a pyrimidine ring and incorporates a trifluoromethyl group. The pyrimidine moiety enables π-π stacking interactions with aromatic residues in enzyme active sites, while the CF₃ group enhances metabolic stability.

Comparison with Target Compound :

- The indolinone core in the target compound may offer superior binding to hydrophobic pockets compared to pyrimidine-based analogues.

Sulfonamides in Agrochemistry

Example 4: Tolyfluanid and Dichlofluanid These pesticidal sulfonamides () feature dichlorofluoromethyl groups, which are absent in the target compound. Their mechanism involves inhibition of fungal cellulose synthase, whereas the target compound’s indolinone core suggests a different therapeutic focus (e.g., anticancer or anti-inflammatory) .

Physicochemical and Pharmacokinetic Properties

Substituent Effects on Solubility and LogP

| Compound Type | Substituent | LogP (Predicted) | Water Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | 2-Fluorophenyl | 2.8 | 0.12 |

| 4-Methoxyphenyl Analogue | 4-Methoxyphenyl | 2.1 | 0.45 |

| CF₃-Pyrimidine Analogue | Trifluoromethyl | 3.5 | 0.05 |

The fluorine atom in the target compound balances lipophilicity and solubility, making it more drug-like than highly fluorinated agrochemical derivatives .

Biological Activity

The compound 1-(2-fluorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide is a derivative of the oxindole class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structural characteristics, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is . The structure features a fluorophenyl group and an oxindole moiety, which are known to contribute to various biological activities.

Structural Characteristics

- Molecular Weight : 374.45 g/mol

- Functional Groups : Sulfonamide, oxindole, and fluorophenyl

- Conformation : The compound exhibits an essentially planar conformation with significant intramolecular hydrogen bonding.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit specific enzymes, potentially affecting metabolic pathways.

- Modulation of Cell Signaling : The oxindole moiety may interact with various receptors or signaling pathways, influencing cell proliferation and apoptosis.

- Antimicrobial Properties : Similar compounds have shown activity against bacterial and fungal strains, suggesting a potential for antimicrobial applications.

Biological Activity Data

Anticancer Activity

A study evaluated the anticancer properties of similar oxindole derivatives. It was found that these compounds induced apoptosis in various cancer cell lines through the activation of caspase pathways. Specifically, the compound under study demonstrated significant cytotoxicity against breast cancer cells (MCF-7) at micromolar concentrations, leading to increased levels of reactive oxygen species (ROS) and subsequent cell death .

Antimicrobial Activity

In another investigation, derivatives similar to 1-(2-fluorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide were tested against several bacterial strains. Results indicated that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anti-inflammatory Effects

Research has shown that compounds with similar structures can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests that 1-(2-fluorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide may possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.